molecular formula C14H14FNO3 B14764730 Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate

Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate

Cat. No.: B14764730
M. Wt: 263.26 g/mol
InChI Key: ZBVRIBHTLCVJQF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate is an organic compound that belongs to the class of cyano esters. This compound is characterized by the presence of a cyano group (–CN), a fluorophenyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate typically involves the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and fluorophenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-5-phenyl-5-oxopentanoate: Similar structure but lacks the fluorine atom.

    Ethyl 2-cyano-5-(4-chlorophenyl)-5-oxopentanoate: Contains a chlorine atom instead of fluorine.

    Ethyl 2-cyano-5-(4-bromophenyl)-5-oxopentanoate: Contains a bromine atom instead of fluorine.

Uniqueness

Ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

ethyl 2-cyano-5-(4-fluorophenyl)-5-oxopentanoate

InChI

InChI=1S/C14H14FNO3/c1-2-19-14(18)11(9-16)5-8-13(17)10-3-6-12(15)7-4-10/h3-4,6-7,11H,2,5,8H2,1H3

InChI Key

ZBVRIBHTLCVJQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)C1=CC=C(C=C1)F)C#N

Origin of Product

United States

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